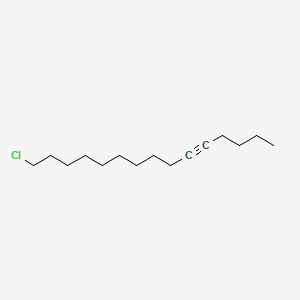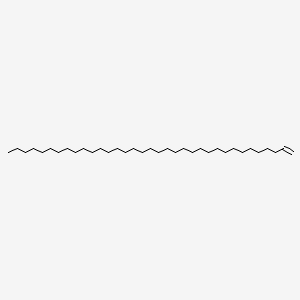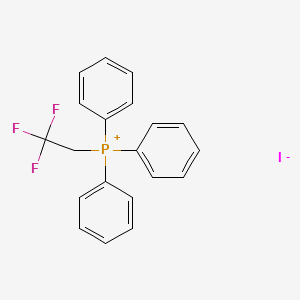
Triphenyl(2,2,2-trifluoroethyl)phosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is an organophosphorus compound that features a phosphonium cation bonded to a trifluoroethyl group and three phenyl groups, paired with an iodide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph3P+CF3CH2I→Ph3P+CH2CF3I−
Industrial Production Methods
Industrial production methods for Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides, amines, and halides. The reactions are typically carried out under mild to moderate conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield a phosphonium alkoxide, while oxidation can produce a phosphine oxide.
Aplicaciones Científicas De Investigación
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of complex molecules and as a catalyst in certain reactions.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism by which Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new bonds and the release of the iodide anion.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound where the trifluoroethyl group is replaced by a hydrogen atom.
Tris(2,2,2-trifluoroethyl)phosphite: Another organophosphorus compound with three trifluoroethyl groups bonded to a phosphorus atom.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group bonded to a hydroxyl group.
Uniqueness
Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is unique due to the presence of both the phosphonium cation and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications that require robust and versatile reagents.
Propiedades
Número CAS |
60521-68-8 |
|---|---|
Fórmula molecular |
C20H17F3IP |
Peso molecular |
472.2 g/mol |
Nombre IUPAC |
triphenyl(2,2,2-trifluoroethyl)phosphanium;iodide |
InChI |
InChI=1S/C20H17F3P.HI/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
Clave InChI |
SKYLBBLFWUXNLC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


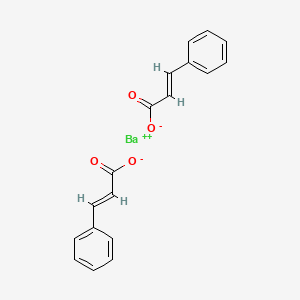

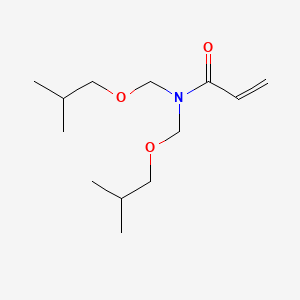

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)

